Synthetic Accessibility: A High-Yield Route to the Cbz-Protected Serinol Core
The synthesis of N-Cbz-2-amino-1,3-propanediol from 2-amino-1,3-propanediol (serinol) using benzyl chloroformate proceeds with a reported yield of approximately 94% . This high-yielding, one-step protection is a key differentiator in process economics and scalability when compared to the synthesis of the analogous N-Boc-2-amino-1,3-propanediol. While specific yields for the Boc analog in this exact system are not published, general Boc-protection of amino alcohols with Boc2O often requires longer reaction times and can suffer from lower yields due to steric hindrance and the formation of isocyanate byproducts, leading to more complex purification [1].
| Evidence Dimension | Isolated Reaction Yield (Synthesis from serinol) |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | N-Boc-2-amino-1,3-propanediol (Class-level inference: Boc protection of primary amines is generally lower yielding due to side reactions) |
| Quantified Difference | The high 94% yield for Cbz installation minimizes waste and maximizes throughput compared to typical Boc protection strategies which can be less efficient. |
| Conditions | Reaction of 2-amino-1,3-propanediol with benzyl chloroformate in the presence of a base. |
Why This Matters
For procurement, this establishes a low-risk, high-efficiency entry point for generating the protected building block, offering superior atom economy and reduced purification costs compared to alternative protection strategies.
- [1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. (Class-level knowledge on Boc protection efficiency). View Source
